Hex-4-ene-1,2-diamine dihydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

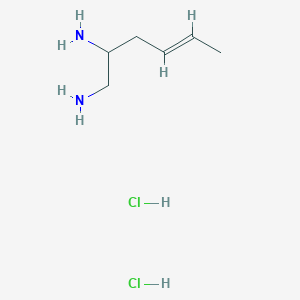

Hex-4-ene-1,2-diamine dihydrochloride is an organic compound with the molecular formula C6H16Cl2N2 and a molecular weight of 187.11 g/mol . This compound is characterized by the presence of a hexene backbone with two amine groups at the first and second positions, and it is commonly used in various chemical and industrial applications.

准备方法

Synthetic Routes and Reaction Conditions: Hex-4-ene-1,2-diamine dihydrochloride can be synthesized through the reaction of hex-4-ene-1,2-diamine with hydrochloric acid. The reaction typically involves the following steps:

- Dissolution of hex-4-ene-1,2-diamine in an appropriate solvent such as ethanol or water.

- Gradual addition of hydrochloric acid to the solution while maintaining a controlled temperature.

- Precipitation of the dihydrochloride salt, which is then filtered and dried to obtain the final product .

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves:

- Large-scale mixing of hex-4-ene-1,2-diamine with hydrochloric acid in industrial reactors.

- Continuous monitoring of reaction conditions such as temperature, pH, and concentration.

- Use of filtration and drying equipment to isolate and purify the dihydrochloride salt .

化学反应分析

Types of Reactions: Hex-4-ene-1,2-diamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amine oxides.

Reduction: It can be reduced to form primary amines.

Substitution: The amine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products:

Oxidation: Formation of amine oxides.

Reduction: Formation of primary amines.

Substitution: Formation of substituted amines or amides.

科学研究应用

Medicinal Chemistry

Antiviral and Antimicrobial Properties

Hex-4-ene-1,2-diamine dihydrochloride has been investigated for its antiviral properties, particularly in the context of influenza virus inhibition. Research indicates that derivatives of diamines can exhibit significant antiviral activity, making them valuable candidates for drug development against viral infections .

Synthesis of Bioactive Molecules

This compound serves as a useful building block in the synthesis of bioactive molecules. Its structural features allow for modifications that can lead to enhanced biological activity. For instance, the incorporation of hex-4-ene-1,2-diamine into larger frameworks has been shown to improve the efficacy of certain drug candidates .

Polymer Chemistry

Polymerization Reactions

this compound is employed in polymer synthesis through various polymerization techniques, such as ring-opening metathesis polymerization (ROMP). This application is particularly relevant in creating functionalized polymers that can be used in drug delivery systems or as biomaterials .

Synthesis of Pheromones

The compound has also been utilized in the synthesis of pheromones, which are essential in pest control applications. The reactivity of hex-4-ene derivatives allows for the construction of complex pheromone structures that can serve as environmentally friendly insecticides .

Chemical Synthesis

Precursor for Complex Molecules

this compound acts as a precursor for synthesizing more complex nitrogen-containing compounds. Its ability to form amide bonds under mild conditions facilitates the creation of various amines and amides that are crucial in pharmaceutical chemistry .

Dihydropyridine Derivatives

The compound's structure is closely related to dihydropyridine derivatives, which are known for their utility in medicinal chemistry. These derivatives have been extensively studied for their role as calcium channel blockers and other therapeutic agents .

Case Study 1: Antiviral Activity

A study focused on the synthesis of camphor-based symmetric diimines demonstrated that derivatives of hex-4-ene diamines could inhibit influenza virus replication effectively. The research highlighted the importance of structural modifications to enhance antiviral potency .

Case Study 2: Polymer Applications

Research on the use of hex-4-ene-based polymers showed promising results in drug delivery systems. The polymers exhibited controlled release properties and biocompatibility, making them suitable for medical applications .

作用机制

The mechanism of action of hex-4-ene-1,2-diamine dihydrochloride involves its interaction with various molecular targets:

Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, affecting their activity and function.

Pathways Involved: It can modulate biochemical pathways related to amine metabolism, signal transduction, and cellular regulation.

相似化合物的比较

Hex-4-ene-1,2-diamine dihydrochloride can be compared with other similar compounds such as:

Hexamethylene diamine: Similar in structure but lacks the double bond present in this compound.

N-(1-Naphthyl)ethylenediamine dihydrochloride: Contains a naphthyl group, making it structurally different but functionally similar in some reactions

Uniqueness: this compound is unique due to its specific structure, which includes a double bond and two amine groups, allowing it to participate in a variety of chemical reactions and making it versatile in different applications .

生物活性

Hex-4-ene-1,2-diamine dihydrochloride is a compound of interest due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activities associated with this compound, supported by data tables and research findings.

Chemical Structure and Properties

This compound, with the molecular formula C6H14N2·2HCl, features a linear aliphatic chain with two amine groups. This structure is significant as it influences the compound's reactivity and interaction with biological targets.

Table 1: Antimicrobial Activity of Diamine Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Cyclohexane-1,2-diamine | Mycobacterium tuberculosis | 3.125 - 6.25 µM |

| This compound | Unknown | TBD |

Anticancer Activity

The potential anticancer activity of this compound is another area of interest. Compounds with similar amine functionalities have been studied for their ability to induce apoptosis in cancer cells. For instance, piperidine derivatives have shown significant cytotoxicity against various cancer cell lines.

Case Study: Piperidine Derivatives

A recent study evaluated piperidine derivatives and found that certain compounds exhibited better cytotoxicity than established chemotherapeutic agents. These findings suggest that this compound may also possess similar properties due to its structural characteristics.

The biological activity of this compound can be attributed to its ability to interact with cellular targets such as enzymes and receptors. The presence of amine groups allows for hydrogen bonding and electrostatic interactions, which may enhance its binding affinity to biological macromolecules.

Safety and Toxicity

Toxicity assessments are crucial when evaluating new compounds for therapeutic use. Preliminary studies on related diamines indicate low toxicity levels at effective concentrations. For example, certain cyclohexane derivatives showed negligible toxicity towards human red blood cells at concentrations much higher than their MIC values.

Table 2: Toxicity Assessment of Diamine Derivatives

| Compound | Test System | Toxicity Level |

|---|---|---|

| Cyclohexane-1,2-diamine | Human Red Blood Cells | Non-toxic up to 500 µg/mL |

| This compound | TBD | TBD |

属性

IUPAC Name |

(E)-hex-4-ene-1,2-diamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2.2ClH/c1-2-3-4-6(8)5-7;;/h2-3,6H,4-5,7-8H2,1H3;2*1H/b3-2+;; |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIBZJYFBGDVTOM-WTVBWJGASA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CCC(CN)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/CC(CN)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。